molecular formula C7H6O2 B14746320 2-Propyn-1-ol, 3-(2-furanyl)- CAS No. 1194-12-3

2-Propyn-1-ol, 3-(2-furanyl)-

Cat. No.: B14746320
CAS No.: 1194-12-3
M. Wt: 122.12 g/mol
InChI Key: OTFWKDGMVFWJSU-UHFFFAOYSA-N
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Description

2-Propyn-1-ol, 3-(2-furanyl)-, also known as 3-(2-furanyl)-3-hydroxy-1-propyne, is an organic compound with the molecular formula C7H6O2. This compound features a furan ring attached to a propargyl alcohol moiety, making it a unique structure with interesting chemical properties. It is a colorless to pale yellow liquid that is soluble in water and many organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of 2-Propyn-1-ol, 3-(2-furanyl)- typically follows the same synthetic routes as mentioned above, with a focus on optimizing yield, purity, and conversion rates. The use of high-boiling solvents and efficient catalysts is crucial in achieving high-quality production.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Copper acetylide and other metal catalysts are often employed in various reactions involving this compound.

Major Products Formed

    Propynal: Formed through oxidation.

    Propargylic Acid: Another oxidation product.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

2-Propyn-1-ol, 3-(2-furanyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propyn-1-ol, 3-(2-furanyl)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a variety of chemical reactions, influencing its biological and chemical activities. The furan ring and propargyl alcohol moiety play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propyn-1-ol, 3-(2-furanyl)- is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to other propargyl alcohols. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.

Properties

CAS No.

1194-12-3

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

IUPAC Name

3-(furan-2-yl)prop-2-yn-1-ol

InChI

InChI=1S/C7H6O2/c8-5-1-3-7-4-2-6-9-7/h2,4,6,8H,5H2

InChI Key

OTFWKDGMVFWJSU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C#CCO

Origin of Product

United States

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